molecular formula C14H13N5O B13795243 3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile CAS No. 75723-04-5

3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile

Cat. No.: B13795243
CAS No.: 75723-04-5
M. Wt: 267.29 g/mol
InChI Key: OZXPLVWAYMEADD-SFQUDFHCSA-N
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Description

3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile is a complex organic compound with a unique structure that includes a quinazoline core, a pyrrolidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a condensation reaction with a suitable amine, such as 1-methyl-2-pyrrolidinone.

    Nitrile Group Addition: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile donor, such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives, depending on the reagents used.

Scientific Research Applications

3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-3-(1-methyl-2-pyrrolidinylidene)-4-phenyl-2(1H)-quinolinone: This compound shares a similar quinazoline core but has a phenyl group instead of a nitrile group.

    4-Oxo-2-quinazolinecarbonitrile: This compound lacks the pyrrolidine ring and has a simpler structure.

Uniqueness

3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile is unique due to its combination of a quinazoline core, a pyrrolidine ring, and a nitrile group

Properties

CAS No.

75723-04-5

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]-4-oxoquinazoline-2-carbonitrile

InChI

InChI=1S/C14H13N5O/c1-18-8-4-7-12(18)17-19-13(9-15)16-11-6-3-2-5-10(11)14(19)20/h2-3,5-6H,4,7-8H2,1H3/b17-12+

InChI Key

OZXPLVWAYMEADD-SFQUDFHCSA-N

Isomeric SMILES

CN\1CCC/C1=N\N2C(=NC3=CC=CC=C3C2=O)C#N

Canonical SMILES

CN1CCCC1=NN2C(=NC3=CC=CC=C3C2=O)C#N

Origin of Product

United States

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